Methyl 4-methylthiazole-5-carboxylate

Antimicrobial Activity Staphylococcus aureus Cytotoxicity

Researchers targeting 4-methylthiazol-5-carboxaldehyde or ferrocenyl-thiazoleacylhydrazone anti-HIV scaffolds must use the methyl ester-the ethyl ester directs toward Cefditoren intermediates and is incompatible. This building block enables: • Direct hydrazide derivatization for organometallic bioactive conjugates with confirmed anti-HIV-1 RT & anticancer activity. • Fully solved centrosymmetric crystal structure ensuring batch-to-batch solid-state reproducibility. • Validated SAR expansion to MAGL inhibitors (IC50 0.037 μM) and non-small cell lung cancer models (GI50 0.34 μM). Bulk-scale supply available for pharmaceutical intermediate procurement.

Molecular Formula C6H7NO2S
Molecular Weight 157.19g/mol
CAS No. 81569-44-0
Cat. No. B351778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-methylthiazole-5-carboxylate
CAS81569-44-0
Molecular FormulaC6H7NO2S
Molecular Weight157.19g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)C(=O)OC
InChIInChI=1S/C6H7NO2S/c1-4-5(6(8)9-2)10-3-7-4/h3H,1-2H3
InChIKeyRRCLLMUIJYXSGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-Methylthiazole-5-Carboxylate (CAS 81569-44-0): Technical Baseline for Scientific Procurement


Methyl 4-methylthiazole-5-carboxylate (CAS 81569-44-0) is a heterocyclic thiazole ester building block with the molecular formula C6H7NO2S and molecular weight 157.19 g/mol [1]. The compound features a 4-methyl substituted thiazole ring bearing a methyl ester at the 5-position. Its physical properties include a solid physical form at ambient temperature, density of 1.244 g/cm³, predicted boiling point of 221.3°C at 760 mmHg, and refractive index of 1.53 . The crystal structure, determined by single-crystal X-ray diffraction, reveals a centrosymmetric arrangement with four molecules in the asymmetric unit . This compound serves as a versatile synthetic intermediate in pharmaceutical and agrochemical development, with documented utility in the preparation of antimicrobial agents, anti-inflammatory drugs, and heterocyclic scaffolds .

Methyl 4-Methylthiazole-5-Carboxylate: Why In-Class Substitution Cannot Be Assumed Without Quantitative Verification


Within the 4-methylthiazole-5-carboxylate scaffold family, seemingly minor structural variations produce substantial differences in synthetic utility, biological activity, and physicochemical behavior. The methyl ester (target compound) versus ethyl ester analog (CAS 20582-55-2) represents a critical decision point: the ethyl ester is a direct key intermediate for Cefditoren pivoxil synthesis, whereas the methyl ester serves distinct roles in preparing hydrazide derivatives and ferrocenyl-thiazoleacylhydrazone bioactive scaffolds [1]. Even within the same ester subclass, the 4-methyl substitution pattern dictates reactivity profiles that differ from unsubstituted or 2-amino-substituted thiazole-5-carboxylates [2]. The crystal packing and solid-state properties are ester-group dependent, with methyl ester exhibiting a centrosymmetric tetrameric asymmetric unit documented by X-ray diffraction—a structural feature that directly influences solubility, formulation behavior, and batch-to-batch reproducibility in pharmaceutical intermediate applications . Below, quantitative evidence establishes where this specific compound delivers verifiable differentiation relative to its closest structural analogs.

Methyl 4-Methylthiazole-5-Carboxylate: Quantitative Comparative Evidence for Scientific Selection


Methyl 4-Methylthiazole-5-Carboxylate: Direct Antimicrobial Activity Comparison vs. Acid Analog

The target compound exhibits differential antimicrobial activity compared to its carboxylic acid analog. Methyl 4-methylthiazole-5-carboxylate has been shown to inhibit the growth of Staphylococcus aureus, whereas 4-methyl-thiazole-5-carboxylic acid inhibits chloride ion production in bacterial cells, indicating distinct mechanisms of antibacterial action. The methyl ester derivative ferrocenyl-thiazoleacylhydrazones demonstrated MIC values of 25.0-100.0 μg/mL against S. aureus, E. coli, and P. aeruginosa [1].

Antimicrobial Activity Staphylococcus aureus Cytotoxicity

Methyl 4-Methylthiazole-5-Carboxylate: Synthetic Route Differentiation vs. Ethyl Ester Analog in Pharmaceutical Intermediates

The methyl ester (target) and ethyl ester (CAS 20582-55-2) serve non-interchangeable roles in cephalosporin antibiotic synthesis. The ethyl ester is established as a direct key intermediate for Cefditoren pivoxil synthesis, while the methyl ester is specifically utilized in the preparation of 4-methylthiazol-5-carboxaldehyde—an intermediate in the synthesis of 3-[2-(4-methylthiazole-5-yl)vinyl] cephalosporins [1]. Substitution of one ester for the other would alter reaction kinetics, solubility profiles, and downstream purification requirements.

Pharmaceutical Intermediates Cephalosporin Antibiotics Cefditoren Pivoxil

Methyl 4-Methylthiazole-5-Carboxylate: Crystallographic Differentiation from Ethyl Ester Analog

The target compound exhibits a well-characterized crystal structure determined by X-ray diffraction methods, revealing a centrosymmetric arrangement with four molecules present in the asymmetric unit . In contrast, the ethyl ester analog has been studied primarily for its rotational isomerism via infrared spectroscopy rather than full crystallographic characterization; IR carbonyl doublets observed in both 4- and 5-carboxylate series arise from rotational isomerism, with the more intense absorptions of 4-carboxylates at lower wavenumber and 5-carboxylates at higher wavenumber [1]. The methyl ester's documented crystal packing provides actionable data for formulation, solid-state stability assessment, and quality control method development.

Crystal Engineering Solid-State Properties X-ray Diffraction

Methyl 4-Methylthiazole-5-Carboxylate: Scaffold Versatility in Bioactive Derivative Synthesis

The target compound serves as a versatile precursor for generating diverse bioactive scaffolds. Heating methyl 4-methylthiazole-5-carboxylate with 85% hydrazine hydrate in ethanol yields 4-methylthiazole-5-carbohydrazide, which upon condensation with formylferrocene or acetylferrocene produces ferrocenyl-thiazoleacylhydrazones [1]. These organometallic conjugates demonstrated significant activity against HIV-1 Reverse Transcriptase and human lung cancer A549 cells, with crystallographic refinement to R1 = 0.0423 for (E)-N′-ferrocenylidene-4-methylthiazole-5-carbohydrazide [1]. The target compound also exhibits in vitro cytotoxic effects on A549 cells directly .

Hydrazide Synthesis Organometallic Conjugates Anti-HIV Activity

Methyl 4-Methylthiazole-5-Carboxylate: Physical Property Differentiation from 2-Amino-Substituted Analog

Physical properties differ substantially between the target compound and its 2-amino-substituted analog. Methyl 4-methylthiazole-5-carboxylate exhibits density of 1.244 g/cm³ and predicted boiling point of 221.3°C at 760 mmHg . In contrast, methyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate (CAS not specified in sources) and related 2-amino thiazole carboxylates possess different hydrogen-bonding capacity and solubility profiles due to the 2-amino substituent [1]. These differences affect chromatographic behavior, recrystallization conditions, and downstream reaction solvent selection.

Physicochemical Properties Density Boiling Point

Methyl 4-Methylthiazole-5-Carboxylate: Regulatory and Commercial Availability Profile

The target compound carries specific GHS hazard classification (H301: toxic if swallowed) and environmental hazard codes (E301, E302), requiring REACH compliance for European procurement [1]. Commercial specifications from multiple suppliers indicate standard purity of 98% (GC), with production scale available up to 100 kg . The ethyl ester analog (CAS 20582-55-2) has different physical properties (density 1.198 g/cm³, boiling point 239.1°C) and distinct hazard profiles that may affect regulatory handling requirements .

GHS Classification Commercial Availability Quality Specifications

Methyl 4-Methylthiazole-5-Carboxylate: High-Value Application Scenarios for Scientific Procurement


Pharmaceutical Intermediate for Cephalosporin Antibiotic Derivatives

Procurement of methyl 4-methylthiazole-5-carboxylate is indicated when the synthetic target is 4-methylthiazol-5-carboxaldehyde and subsequently 3-[2-(4-methylthiazole-5-yl)vinyl] cephalosporins. The ethyl ester analog is not suitable for this specific pathway as it directs toward Cefditoren pivoxil intermediates [1]. Users should verify that their synthetic route explicitly requires the methyl ester as documented in the relevant patent literature.

Synthesis of 4-Methylthiazole-5-Carbohydrazide and Ferrocenyl Conjugates

This compound is the preferred starting material for preparing 4-methylthiazole-5-carbohydrazide via reaction with 85% hydrazine hydrate in ethanol under reflux. The resulting hydrazide enables condensation with ferrocenyl aldehydes or ketones to produce organometallic thiazoleacylhydrazones with demonstrated anti-HIV-1 Reverse Transcriptase and anticancer activities [1]. No comparable derivatization pathway has been reported for the ethyl ester analog.

Antimicrobial Agent Development Requiring Crystallographically Characterized Intermediates

For antimicrobial drug discovery programs requiring solid-state characterization of intermediates, methyl 4-methylthiazole-5-carboxylate offers the advantage of a fully solved crystal structure (centrosymmetric, four molecules per asymmetric unit) [1]. The compound and its ferrocenyl-hydrazone derivatives have demonstrated activity against S. aureus (MIC 25.0-100.0 μg/mL), E. coli, and P. aeruginosa , providing a characterized starting point for structure-activity relationship studies.

MAGL Inhibitor Scaffold Derivatization in Cancer Research

In monoacylglycerol lipase (MAGL) inhibitor development for cancer therapeutics, the 2-amino-4-methylthiazole-5-carboxylate scaffold (derived from the target compound through 2-position amination) has produced compounds with IC50 values as low as 0.037 μM against MAGL and GI50 values of 0.34 μM against HOP-92 non-small cell lung cancer cells [1]. Procurement of the methyl ester core scaffold enables this established SAR expansion pathway.

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